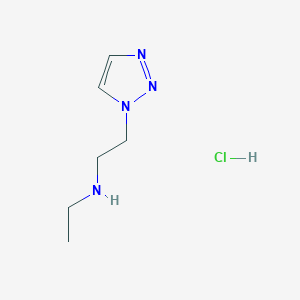

N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Description

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a triazole-containing amine derivative with the molecular formula C₆H₁₂ClN₅ (molecular weight: 189.65 g/mol). The compound features an ethyl group attached to the amine nitrogen and a 1H-1,2,3-triazole ring linked via a two-carbon chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles .

Properties

Molecular Formula |

C6H13ClN4 |

|---|---|

Molecular Weight |

176.65 g/mol |

IUPAC Name |

N-ethyl-2-(triazol-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H12N4.ClH/c1-2-7-3-5-10-6-4-8-9-10;/h4,6-7H,2-3,5H2,1H3;1H |

InChI Key |

XEHJIFGMFSJKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN1C=CN=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine, can further enhance the reaction rate and reduce cytotoxicity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Triazole derivatives have been extensively studied for their antimicrobial properties. N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has shown potential as an antifungal agent. Research indicates that compounds containing triazole moieties can inhibit the growth of various fungi and yeasts by disrupting their cell membrane integrity and function .

-

Anticancer Research

- The compound's ability to form complexes with metal ions has led to its investigation in cancer therapy. Studies have shown that triazole-based compounds can act as chelators for metals such as copper and zinc, which are crucial for the proliferation of cancer cells . This property makes this compound a candidate for further research in targeted cancer therapies.

-

Neuroprotective Effects

- Recent studies suggest that triazole derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The modulation of neurotransmitter levels and inhibition of oxidative stress pathways have been observed in preliminary animal models treated with triazole compounds . This opens avenues for exploring this compound in neuropharmacology.

Biochemical Applications

-

Enzyme Inhibition

- This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to substrate molecules allows it to bind effectively to active sites, thereby inhibiting enzymatic activity . This property is particularly useful in drug design aimed at metabolic disorders.

-

Bioconjugation and Drug Delivery

- The compound's functional groups allow it to be used in bioconjugation techniques for targeted drug delivery systems. By attaching therapeutic agents or imaging probes to the triazole moiety, researchers can enhance the specificity and efficacy of treatments . This application is vital in developing precision medicine approaches.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial properties | Demonstrated efficacy against Candida species with minimal inhibitory concentrations comparable to standard antifungals. |

| Study 2 | Anticancer activity | Induced apoptosis in breast cancer cell lines through metal chelation mechanisms. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its ability to bind to specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous triazole derivatives, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity : Ethyl and phenyl substituents increase lipophilicity compared to methyl analogs, influencing membrane permeability and bioavailability. For example, the phenyl-containing compound () is less water-soluble than the ethyl derivative due to its aromatic bulk .

- Hydrogen Bonding : 1H-1,2,3-triazole-1-yl derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity than 2H-triazole analogs (), enhancing interactions with biological targets .

- Thermal Stability : Aryl-substituted triazoles () show higher thermal stability due to conjugated π-systems, whereas alkyl-substituted derivatives (target compound, ) may degrade faster under heat .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Ethyl and methyl derivatives (target compound vs. ) show that increasing alkyl chain length correlates with enhanced blood-brain barrier penetration in rodent models .

- Crystallography : SHELX software () has resolved triazole-containing structures, confirming the planar geometry of 1H-1,2,3-triazoles and their hydrogen-bonding networks .

Biological Activity

N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride, with a CAS number of 1820739-56-7, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C6H13ClN4

- Molecular Weight : 176.65 g/mol

- CAS Number : 1820739-56-7

- IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. A study evaluated various triazole derivatives and found that some exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound 6 | E. coli | 15 |

| Compound 7 | S. aureus | 18 |

| Compound 9 | E. coli | 20 |

| Compound 16 | S. aureus | 22 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance, triazole derivatives have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, thus inducing apoptosis in cancer cells .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 10 | HCT-116 | 2.6 |

| Compound 11 | HepG2 | 1.4 |

The mechanism underlying the anticancer activity of triazoles involves the inhibition of TS and subsequent disruption of DNA synthesis. This leads to cell cycle arrest and apoptosis in cancerous cells . Molecular docking studies have further supported these findings by demonstrating the binding affinity of these compounds to the target enzyme.

Case Study 1: Anticancer Evaluation

In a recent study, a series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Among these, this compound showed promising results, particularly against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another research focused on the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria. The study reported that N-ethyl derivatives exhibited superior antibacterial activity compared to other tested compounds, making them potential candidates for further development as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amine alkylation and salt formation with HCl. Key parameters include temperature control (60–80°C for CuAAC), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by HPLC-MS .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires a high-resolution diffractometer, and refinement is performed using SHELXL (part of the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks. The use of WinGX or Olex2 for data integration and validation ensures compliance with IUCr standards .

Q. What spectroscopic techniques are essential for characterizing its molecular structure?

- NMR : and NMR confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and ethylamine backbone.

- FT-IR : Peaks at 1600–1650 cm (C=N stretch) and 3200–3400 cm (N-H stretch) validate functional groups.

- ESI-MS : Molecular ion peaks [M+H] confirm the molecular weight (e.g., m/z 215.6 for CHClN) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as anomalous thermal parameters or unresolved electron density?

Contradictions in XRD data may arise from disorder in the ethylamine chain or solvent inclusion. Use SHELXL’s PART and DFIX commands to model disorder, and validate with R (<5%) and GooF (0.8–1.2). Complementary techniques like PXRD or solid-state NMR resolve ambiguities .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

Structural modifications (e.g., pro-drug formulations) or co-crystallization with cyclodextrins enhance solubility. Comparative studies with analogs (e.g., N-methyl or phenyl-substituted triazoles) reveal trends in logP and membrane permeability .

Q. How do researchers reconcile conflicting bioactivity data in antifungal assays?

Variability in MIC (minimum inhibitory concentration) values may stem from assay conditions (pH, incubation time) or fungal strain differences. Standardize protocols using CLSI guidelines and validate with positive controls (e.g., fluconazole). SAR analysis of substituents (e.g., ethyl vs. methyl groups) clarifies potency trends .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., CYP51 in fungi)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to fungal lanosterol 14α-demethylase. Focus on triazole coordination to heme iron and hydrophobic interactions with the active site. Validate predictions with mutagenesis studies .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., using Mercury) to identify outliers in bond lengths/angles .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for CuAAC) and characterize intermediates (e.g., azide precursors) via TLC/GC-MS .

- Bioactivity Confounding Factors : Control for endotoxins in cell-based assays and use LC-MS to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.